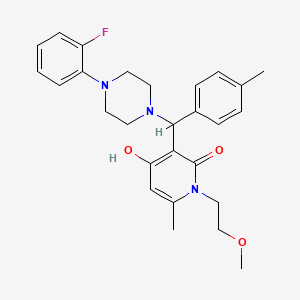

![molecular formula C15H12F4N2O2 B3012142 4-[4-氟-2-(三氟甲基)苯甲酰]-N,N-二甲基-1H-吡咯-2-甲酰胺 CAS No. 477852-60-1](/img/structure/B3012142.png)

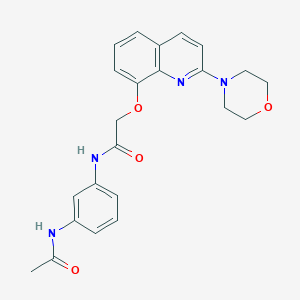

4-[4-氟-2-(三氟甲基)苯甲酰]-N,N-二甲基-1H-吡咯-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

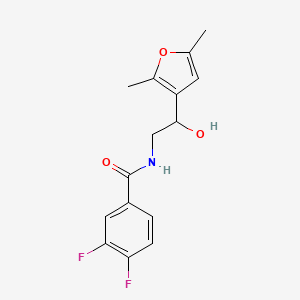

4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C15H12F4N2O2 and its molecular weight is 328.267. The purity is usually 95%.

BenchChem offers high-quality 4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和结构分析

- 该化合物已被合成,其晶体结构已确定,对某些癌细胞系的增殖显示出明显的有效抑制作用 (Liu 等人,2016)。

材料科学中的应用

- 源自类似化合物的芳香族聚酰亚胺在各种溶剂中表现出优异的溶解性和良好的热稳定性,表明在材料科学中具有潜在的应用 (Zhang 等人,2007)。

光谱学和化学分析

- 乙基-4-[(苯甲酰)-肼基甲基]-3,5-二甲基-1H-吡咯-2-甲酸酯(一种相关化合物)已使用光谱学和量子化学计算合成和表征,提供了对其化学行为的见解 (Singh 等人,2013)。

癌症研究

- 该化合物的衍生物已被探索作为成像癌症酪氨酸激酶的潜在正电子发射断层扫描示踪剂,表明其在癌症研究中的应用 (Wang 等人,2005)。

热响应材料开发

- 一种芳基取代的吡咯衍生物在固态中显示出可控的荧光,表明其可用作温度监测设备中的热响应材料 (Han 等人,2013)。

抗结核和抗菌活性

- 类似化合物的甲酰胺衍生物显示出有希望的抗结核和抗菌活性,突出了其在抗菌研究中的潜力 (Bodige 等人,2020)。

医学影像应用

- 其他衍生物已被评估用于使用正电子发射断层扫描对实体瘤中的硬脂酰辅酶 A 去饱和酶-1 进行无创评估,与医学影像和癌症诊断相关 (Silvers 等人,2016)。

安全和危害

While specific safety and hazard information for the requested compound was not found, related compounds such as 4-Fluoro-2-(trifluoromethyl)benzoyl chloride are considered hazardous. They are classified as combustible liquids and can cause severe skin burns, eye damage, and may cause respiratory irritation .

作用机制

Mode of Action

It is known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward certain enzymes by lowering the pk a of the cyclic carbamate . This suggests that the compound may interact with its targets through key hydrogen bonding interactions.

Biochemical Pathways

The synthesis of related trifluoromethyl compounds involves various methods, including base-promoted cycloaddition reactions, and palladium-catalyzed trifluoromethylation of aryl chlorides. This suggests that the compound may affect similar biochemical pathways.

Result of Action

It is known that strong acids can produce a coagulation necrosis characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues . This suggests that the compound may have similar effects.

Action Environment

It is noted that the compound forms explosive mixtures with air on intense heating . This suggests that environmental factors such as temperature and air composition may influence the compound’s action and stability.

属性

IUPAC Name |

4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F4N2O2/c1-21(2)14(23)12-5-8(7-20-12)13(22)10-4-3-9(16)6-11(10)15(17,18)19/h3-7,20H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBGJYALKJLUBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501328400 |

Source

|

| Record name | 4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666713 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477852-60-1 |

Source

|

| Record name | 4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide](/img/structure/B3012066.png)

![N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3012067.png)

![[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride](/img/structure/B3012070.png)

![5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012077.png)

![2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B3012078.png)